



# Application Note: Quantification of 9-Hydroxyrisperidone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | 9-OH-risperidone |           |
| Cat. No.:            | B018639          | Get Quote |

### **Abstract**

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 9-hydroxyrisperidone (9-OH-risperidone), the active metabolite of risperidone, in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The method has been validated for selectivity, linearity, accuracy, precision, and recovery.

### Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It is extensively metabolized in the liver by cytochrome P450 2D6 to its major active metabolite, 9-hydroxyrisperidone (paliperidone). Both risperidone and 9-hydroxyrisperidone contribute to the therapeutic effect. Therefore, the simultaneous quantification of both compounds is often clinically important. This document focuses on a validated method for the quantification of **9-OH-risperidone** in plasma, providing researchers and clinicians with a reliable analytical tool.

# **Experimental**



## **Materials and Reagents**

- 9-Hydroxyrisperidone certified reference standard
- 9-Hydroxyrisperidone-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

#### Instrumentation

- Liquid Chromatograph (e.g., Waters ACQUITY UPLC System)
- Triple Quadrupole Mass Spectrometer (e.g., Waters Micromass Quattro Premier XE)
- Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm[1]

## Standard and Quality Control Sample Preparation

Stock solutions of **9-OH-risperidone** and 9-hydroxyrisperidone-d4 (Internal Standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations.

## **Protocols**

**Sample Preparation: Protein Precipitation** 



- To 50  $\mu$ L of plasma sample in a microcentrifuge tube, add 5  $\mu$ L of the internal standard working solution (e.g., 1000 ng/mL of 9-hydroxyrisperidone-d4).
- Add 100 μL of cold acetonitrile to precipitate the plasma proteins.[2]
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject a small volume (e.g., 1-5 μL) of the supernatant into the LC-MS/MS system.[1][2]

## **LC-MS/MS Analysis**

**Liquid Chromatography Conditions** 

| Parameter          | Value                                             |
|--------------------|---------------------------------------------------|
| Column             | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 $\mu$ m[1] |
| Mobile Phase A     | 0.1% Formic acid in Water                         |
| Mobile Phase B     | 0.1% Formic acid in Acetonitrile[3]               |
| Flow Rate          | 0.5 mL/min[3]                                     |
| Gradient           | 20% B to 80% B over 2 minutes                     |
| Column Temperature | 40 °C[3]                                          |
| Injection Volume   | 5 μL[3]                                           |
|                    |                                                   |

Mass Spectrometry Conditions



| Parameter            | Value                                         |
|----------------------|-----------------------------------------------|
| Ionization Mode      | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type            | Multiple Reaction Monitoring (MRM)            |
| Capillary Voltage    | 3.5 kV[5]                                     |
| Source Temperature   | 450 °C[5]                                     |
| Desolvation Gas Flow | 800 L/h[5]                                    |

#### **MRM Transitions**

| Analyte                         | Precursor Ion<br>(m/z) | Product Ion<br>(m/z) | Cone Voltage<br>(V) | Collision<br>Energy (eV) |
|---------------------------------|------------------------|----------------------|---------------------|--------------------------|
| 9-OH-<br>Risperidone            | 427.1                  | 207.1[5]             | 45                  | 25[3]                    |
| 9-OH-<br>Risperidone-d4<br>(IS) | 431.1                  | 211.1                | 45                  | 25                       |

# **Quantitative Data Summary**

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

| Analyte          | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|------------------|---------------------------|------------------------------|
| 9-OH-Risperidone | 0.2 - 500[3][5]           | > 0.99                       |

Table 2: Accuracy and Precision



| QC Level | Concentrati<br>on (ng/mL) | Intra-day<br>Precision<br>(%CV) | Intra-day<br>Accuracy<br>(%) | Inter-day<br>Precision<br>(%CV) | Inter-day<br>Accuracy<br>(%) |
|----------|---------------------------|---------------------------------|------------------------------|---------------------------------|------------------------------|
| LLOQ     | 0.2                       | ≤ 7.41[2]                       | 101.13[2]                    | ≤ 7.41[2]                       | 95.24 -<br>103.67[2]         |
| Low      | 0.6                       | ≤ 6[5]                          | 89 - 99[5]                   | ≤ 6[5]                          | 89 - 99[5]                   |
| Medium   | 40                        | ≤ 6[5]                          | 89 - 99[5]                   | ≤ 6[5]                          | 89 - 99[5]                   |
| High     | 80                        | ≤ 6[5]                          | 89 - 99[5]                   | ≤ 6[5]                          | 89 - 99[5]                   |

Table 3: Recovery and Matrix Effect

| Analyte                  | Recovery (%) | Matrix Effect (%) |
|--------------------------|--------------|-------------------|
| 9-OH-Risperidone         | 89 - 93[6]   | Minimal           |
| 9-OH-Risperidone-d4 (IS) | ~90          | Minimal           |

# **Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. waters.com [waters.com]
- 2. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of 9-Hydroxyrisperidone in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018639#lc-ms-ms-method-for-9-oh-risperidone-quantification-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com